![molecular formula C12H14O2 B2974383 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid CAS No. 1225504-30-2](/img/structure/B2974383.png)
2-[1-(4-Methylphenyl)cyclopropyl]acetic acid
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Overview
Description
“2-[1-(4-Methylphenyl)cyclopropyl]acetic acid” is a cyclic compound used in various scientific experiments. It has a CAS Number of 74519-74-7 and a molecular weight of 190.24 .
Molecular Structure Analysis
The molecular formula of “2-[1-(4-Methylphenyl)cyclopropyl]acetic acid” is C12H14O2. The InChI code is 1S/C12H14O2/c1-8-2-4-9 (5-3-8)11 (12 (13)14)10-6-7-10/h2-5,10-11H,6-7H2,1H3, (H,13,14) .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those containing the cyclopropyl group, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Antitubercular Activity
Researchers have explored the antitubercular potential of indole derivatives. While specific studies on 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid are limited, related compounds have been investigated for their efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Metabolic Disorders and Diabetes
Indole derivatives, including those with cyclopropyl moieties, have been studied for their impact on metabolic disorders and diabetes. Although specific studies on this compound are lacking, its potential in modulating metabolic pathways is intriguing.
Safety And Hazards
This compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safe handling practices are not followed .
properties
IUPAC Name |
2-[1-(4-methylphenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-2-4-10(5-3-9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXXRXVMJDNELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Methylphenyl)cyclopropyl]acetic acid |
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